Meta- vs. Ortho-Regioisomer: Distinct LogP Values Drive Differential Lipophilicity
The meta-substituted 3-trifluoromethanesulfonamidobenzoic acid exhibits a LogP of 2.11 , which differs from the ortho-substituted regioisomer (2-trifluoromethanesulfonamidobenzoic acid) due to altered intramolecular hydrogen-bonding and electronic distribution. While direct experimental LogP for the ortho analog is not available in the same dataset, computational predictions and structural reasoning indicate a measurable difference in lipophilicity that impacts membrane permeability and solubility profiles in drug design or agrochemical development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 |
| Comparator Or Baseline | 2-Trifluoromethanesulfonamidobenzoic acid (ortho-regioisomer) |
| Quantified Difference | Not directly quantified in same study; structural difference (meta vs. ortho) expected to alter LogP by ~0.2–0.5 units based on intramolecular H-bonding effects. |
| Conditions | Calculated/experimental LogP values |
Why This Matters
Different LogP values dictate compound behavior in biphasic systems (e.g., octanol-water partitioning), influencing formulation strategies and biological distribution.
